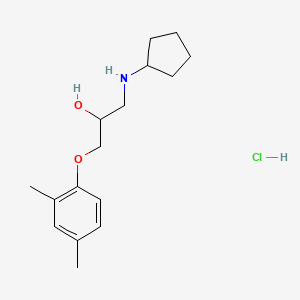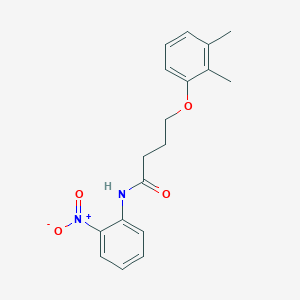
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CDP) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP is a beta-adrenergic receptor antagonist, which means it can block the effects of the hormone adrenaline on the body.
Mecanismo De Acción
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline on the body. Adrenaline is a hormone that is released in response to stress and can increase heart rate, blood pressure, and respiratory rate. By blocking the effects of adrenaline, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride can reduce the workload on the heart and decrease blood pressure.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cancer cell proliferation and increase the expression of genes involved in cell death. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to improve heart function by decreasing heart rate and increasing the strength of heart contractions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other receptors in the body. However, one limitation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Direcciones Futuras
There are several potential future directions for research on 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the development of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride analogs with improved efficacy and safety profiles. Another area of interest is the investigation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the molecular mechanisms underlying 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's anti-cancer effects.
Aplicaciones Científicas De Investigación
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of heart failure, hypertension, and arrhythmias. Additionally, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-16(13(2)9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMBZTUOUFHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide](/img/structure/B4175880.png)
![N-(4-chlorophenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4175889.png)
![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4175908.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4175912.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4175916.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4175923.png)
![N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4175931.png)
![1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone](/img/structure/B4175936.png)
![7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4175956.png)

![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175966.png)
![1-cyclohexyl-3-hydroxy-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4175974.png)
